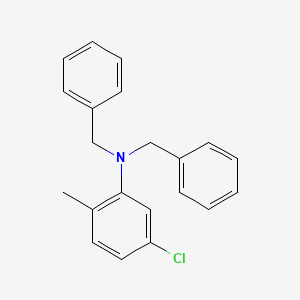
5-Chloro-N,N-dibenzyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N,N-dibenzyl-2-methylaniline is an organic compound with a molecular formula of C17H17ClN. It belongs to the class of compounds known as anilines and is used as a reagent in organic synthesis. This compound is highly reactive and is used in a variety of applications, including pharmaceuticals, dyes, and polymers.
Scientific Research Applications
5-Chloro-N,N-dibenzyl-2-methylaniline has a wide range of scientific research applications. It is used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used in the synthesis of a variety of pharmaceuticals, such as antifungals, antibiotics, and antivirals. Additionally, it is used in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action for 5-Chloro-N,N-dibenzyl-2-methylaniline is not well understood. However, it is believed to act as an electron withdrawing group, which can be used to modulate the reactivity of the compound. Additionally, it is believed to act as an acid, which can be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as a weak acid, which could potentially cause irritation or damage to the skin, eyes, and respiratory system. Additionally, it may have an effect on the nervous system, as it is believed to act as a neurotransmitter.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Chloro-N,N-dibenzyl-2-methylaniline in lab experiments is its high reactivity, which makes it useful for a wide range of reactions. Additionally, it is relatively inexpensive and can be easily obtained. However, it is important to note that this compound is highly toxic and should be handled with care. Additionally, it should be stored in a cool, dry place and should not be exposed to light or heat.
Future Directions
There are a number of potential future directions for the use of 5-Chloro-N,N-dibenzyl-2-methylaniline. One potential direction is to use it as a reagent in the synthesis of novel pharmaceuticals and other chemicals. Additionally, it could be used to develop new dyes and polymers. Additionally, further research could be done to better understand its biochemical and physiological effects. Finally, it could be used to develop new catalysts for organic reactions.
Synthesis Methods
The synthesis of 5-Chloro-N,N-dibenzyl-2-methylaniline can be achieved through two methods. The first method involves the reaction of 5-chlorobenzyl chloride with aniline in the presence of a base, such as sodium hydroxide. The second method involves the reaction of 5-chlorobenzaldehyde with 2-methylaniline in the presence of a base. Both methods yield the desired product with good yields.
properties
IUPAC Name |
N,N-dibenzyl-5-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN/c1-17-12-13-20(22)14-21(17)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBYEARZHVNXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)










![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)